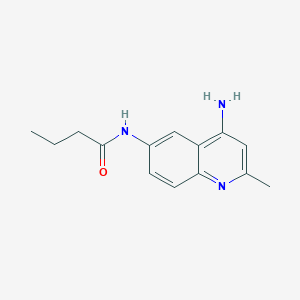
n-(4-Amino-2-methylquinolin-6-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Amino-2-methylquinolin-6-yl)butanamide is a quinoline derivative known for its diverse applications in various scientific fields. . This compound, with its unique structure, offers potential in medicinal chemistry and other research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylquinolin-6-yl)butanamide typically involves the reaction of 2-methylquinoline-4,6-diamine with butanoyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity . The general reaction scheme is as follows:
Starting Materials: 2-methylquinoline-4,6-diamine and butanoyl chloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent like dichloromethane or chloroform. The temperature is maintained at around 0-5°C to control the reaction rate.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the starting materials and reagents.
Optimization: Reaction conditions are optimized for maximum yield and cost-effectiveness.
Purification: Industrial-scale purification methods such as crystallization and distillation are employed to ensure the compound meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Amino-2-methylquinolin-6-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the quinoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Amino-2-methylquinolin-6-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Wirkmechanismus
The mechanism of action of N-(4-Amino-2-methylquinolin-6-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, altering their function and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or topoisomerase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methoxy-2-methylquinolin-6-yl)butanamide
- N-(4-Ethyl-2-methylquinolin-6-yl)butanamide
- N-(4-Amino-2-methylquinolin-6-yl)propanamide
Uniqueness
N-(4-Amino-2-methylquinolin-6-yl)butanamide stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
6954-99-0 |
|---|---|
Molekularformel |
C14H17N3O |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
N-(4-amino-2-methylquinolin-6-yl)butanamide |
InChI |
InChI=1S/C14H17N3O/c1-3-4-14(18)17-10-5-6-13-11(8-10)12(15)7-9(2)16-13/h5-8H,3-4H2,1-2H3,(H2,15,16)(H,17,18) |
InChI-Schlüssel |
NXUCUQTZLFPZQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=CC2=C(C=C(N=C2C=C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


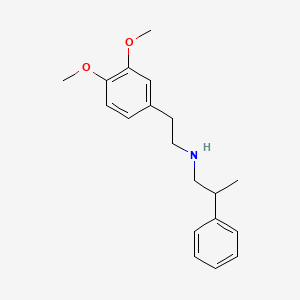
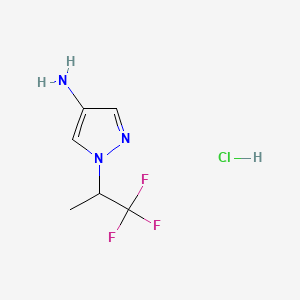


![Oxalic acid;1-oxaspiro[3.3]heptan-3-amine](/img/structure/B13890056.png)
![1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol](/img/structure/B13890064.png)
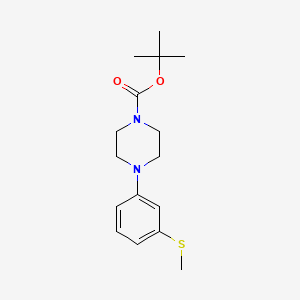
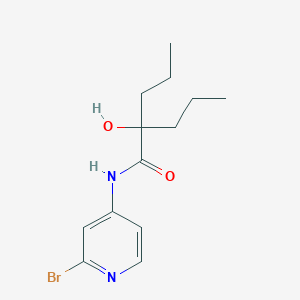
![2-[6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetonitrile](/img/structure/B13890089.png)
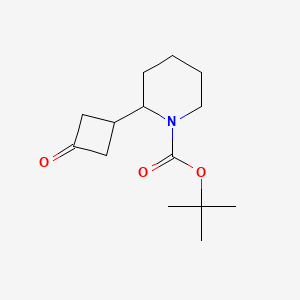
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13890094.png)


![8-Amino-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13890109.png)
